![molecular formula C4H4BrN3O2 B1301241 5-bromo-1-methyl-4-nitro-1H-pyrazole CAS No. 89607-13-6](/img/structure/B1301241.png)
5-bromo-1-methyl-4-nitro-1H-pyrazole
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Overview
Description
5-Bromo-1-methyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C4H4BrN3O2 . It is a pyrazole derivative, which is a class of organic compounds containing a 5-membered aromatic ring made up of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 5-bromo-1-methyl-4-nitro-1H-pyrazole, often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes has been reported to provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of 5-bromo-1-methyl-4-nitro-1H-pyrazole can be represented by the InChI code 1S/C4H4BrN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3 . This indicates that the molecule consists of a pyrazole ring substituted with a bromo group at the 5-position, a methyl group at the 1-position, and a nitro group at the 4-position .Chemical Reactions Analysis
Pyrazole derivatives, including 5-bromo-1-methyl-4-nitro-1H-pyrazole, can undergo various chemical reactions. For instance, 4-bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . Pyrazole synthesis often involves reactions with hydrazines and α,β-unsaturated carbonyl compounds .Physical And Chemical Properties Analysis
5-Bromo-1-methyl-4-nitro-1H-pyrazole is a solid compound . It has a molecular weight of 206 g/mol . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Medicinal Chemistry
Pyrazole derivatives, including “5-bromo-1-methyl-4-nitro-1H-pyrazole”, have a wide range of applications in medicinal chemistry . They exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Drug Discovery
In the field of drug discovery, pyrazole derivatives are often used as scaffolds in the synthesis of bioactive chemicals . They have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .
Agrochemistry
Pyrazole derivatives also find applications in agrochemistry . They are present in various small molecules, exhibiting a diverse array of agricultural activities .
Coordination Chemistry
In coordination chemistry, pyrazole derivatives are used in the preparation of solid hexacoordinate complexes . For example, 4-Bromopyrazole may be used in the preparation of these complexes by reaction with dimethyl- and divinyl-tindichloride .
Organometallic Chemistry
Pyrazole derivatives have applications in organometallic chemistry . They are used in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis of 1,4′-bipyrazoles
“5-bromo-1-methyl-4-nitro-1H-pyrazole” can be used as a starting material in the synthesis of 1,4′-bipyrazoles . This is a significant application in the field of organic synthesis .
Organic Synthesis
In organic synthesis, the pyrazole structure acts as both a directing and transforming group . This makes it a fundamental element present in various small molecules .
Biological Activity
Pyrazole derivatives, including “5-bromo-1-methyl-4-nitro-1H-pyrazole”, have been associated with various pharmacological functions . The many pharmacological functions of the pyraz
Safety and Hazards
Future Directions
While specific future directions for 5-bromo-1-methyl-4-nitro-1H-pyrazole are not mentioned in the search results, pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities . Therefore, future research may focus on exploring the therapeutic potential of 5-bromo-1-methyl-4-nitro-1H-pyrazole and related compounds.
Relevant Papers Several papers related to 5-bromo-1-methyl-4-nitro-1H-pyrazole and pyrazole derivatives in general were found . These papers discuss various aspects of pyrazole derivatives, including their synthesis, biological activities, and potential therapeutic applications . Further analysis of these papers could provide more detailed information on the specific topics of interest.
properties
IUPAC Name |
5-bromo-1-methyl-4-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQAFBHIKMXFNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361599 |
Source
|
Record name | 5-bromo-1-methyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-methyl-4-nitro-1H-pyrazole | |
CAS RN |
89607-13-6 |
Source
|
Record name | 5-bromo-1-methyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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